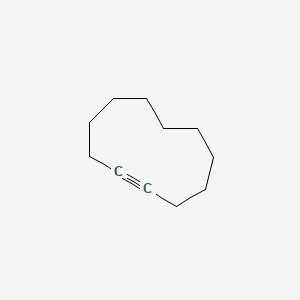

Cycloundecyne

Description

Significance of Medium-Ring Cycloalkynes in Organic Chemistry

Medium-sized rings, typically defined as those containing 8 to 11 carbon atoms, present a fascinating synthetic challenge and opportunity in organic chemistry chim.itresearchgate.net. Unlike smaller rings (e.g., cyclopropane, cyclobutane) which suffer from significant angle strain, or larger rings (macrocycles) which are often synthesized via high-dilution techniques to overcome entropic barriers, medium rings can experience a complex interplay of torsional and transannular strain chim.itgla.ac.uk. Cycloalkynes within this size range, including cycloundecyne, exhibit moderate ring strain which influences their electronic properties and reactivity. This strain can be strategically leveraged, particularly in cycloaddition reactions, making them valuable intermediates and building blocks in complex molecular synthesis and the burgeoning field of bioorthogonal chemistry ontosight.aiacs.orgacs.org. The inherent reactivity of the triple bond, modulated by the ring's geometry, allows for participation in reactions under milder conditions compared to their acyclic counterparts acs.org.

Historical Context of this compound Research and Development

The study of cyclic alkynes has a history spanning nearly a century, with early investigations focusing on their existence and synthesis researchgate.netgla.ac.uk. The first strained carbocyclic alkyne, cyclodecyne (B1206684), was synthesized in 1953, paving the way for the exploration of larger cyclic alkynes researchgate.netgla.ac.uk. This compound, along with other higher homologues, was later synthesized and studied, with research indicating that its ring geometry approaches that of a strain-free triple bond researchgate.netgla.ac.uk. Early synthetic approaches often involved the bromination of cycloalkenes followed by dehydrobromination, or the oxidation of dihydrazones gla.ac.uk. More contemporary methods have also been developed, including direct cyclization of unsaturated eleven-carbon chains nih.gov and strategies involving Nicholas cyclization for the synthesis of functionalized cycloalkynes, such as amino acid derivatives incorporating the this compound core acs.orgnist.govresearchgate.net.

Current Research Trajectories Pertaining to this compound

While cyclooctynes have garnered significant attention for their role in copper-free click chemistry (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC) due to their pronounced ring strain acs.orgacs.org, medium-ring cycloalkynes like this compound also hold relevance. Research continues to explore their utility as versatile building blocks in the synthesis of complex organic molecules, including natural products and potential pharmaceutical agents ontosight.ai. Studies have computationally investigated the electronic and geometric properties of this compound in comparison to other cyclic alkynes, providing insights into their relative reactivities cdnsciencepub.com. Furthermore, this compound moieties have been incorporated into amino acid structures, aiming to develop new tools for bioorthogonal ligation and chemical biology applications acs.orgnist.govresearchgate.netacs.org. The general reactivity of this compound includes participation in hydrogenation, oxidation, and various addition reactions, stemming from the inherent reactivity of its triple bond ontosight.ai.

Structure

3D Structure

Properties

CAS No. |

702-32-9 |

|---|---|

Molecular Formula |

C11H18 |

Molecular Weight |

150.26 g/mol |

IUPAC Name |

cycloundecyne |

InChI |

InChI=1S/C11H18/c1-2-4-6-8-10-11-9-7-5-3-1/h1-9H2 |

InChI Key |

PJIYBBSKJDMKBC-UHFFFAOYSA-N |

SMILES |

C1CCCCC#CCCCC1 |

Canonical SMILES |

C1CCCCC#CCCCC1 |

Other CAS No. |

702-32-9 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cycloundecyne and Its Derivatives

Macrocyclization Strategies in Cycloundecyne Synthesis

Macrocyclization, the formation of large ring structures, is a cornerstone in the synthesis of this compound. Several approaches have been refined to achieve efficient ring closure.

Cyclization of Linear Precursors

One of the most common strategies involves the intramolecular cyclization of linear precursors. This often utilizes reactions that promote the formation of a new carbon-carbon bond at the termini of a suitably functionalized linear molecule.

Ring-Closing Metathesis (RCM): While traditionally associated with olefin synthesis, alkyne metathesis (RCAM) has emerged as a powerful tool for forming macrocyclic alkynes. Proof-of-concept studies have shown that RCAM can effectively cyclize diyne precursors into cycloalkynes, which can then be further functionalized acs.org. This method allows for the precise setting of alkene geometry in subsequent steps, offering strategic advantages in complex syntheses acs.org. RCM in general is a well-established method for constructing cyclic systems, including macrocycles, due to its versatility and ability to form a wide array of carbocyclic and heterocyclic rings thieme-connect.de.

Other Cyclization Methods: Various other cyclization reactions of linear precursors are employed. For instance, oxidative coupling of terminal alkynes, such as the Glaser coupling, can lead to conjugated diynes, which can then be cyclized. This approach, historically significant, has been adapted for the formation of cyclic polyacetylenes gla.ac.uk.

Reduction of Cyclic Alkynyl Halides

Another route to cyclic alkynes involves the reduction of cyclic alkynyl halides. This method typically starts with a cyclic precursor containing halogen atoms adjacent to an alkyne moiety, which can then be reductively eliminated to form the desired cyclic alkyne acs.org. While specific examples for this compound are less detailed in the provided search results, the general principle involves dehalogenation reactions.

Oxidative Coupling Approaches

Oxidative coupling reactions, particularly those involving alkynes, are fundamental to forming carbon-carbon triple bonds and can be adapted for macrocyclization. The Glaser coupling, which involves the oxidative homocoupling of terminal alkynes, has been historically significant and applied to the formation of cyclic polyacetylenes gla.ac.uk. Modern adaptations may utilize molecular oxygen as a terminal re-oxidant in such coupling reactions science.gov. These methods are crucial for constructing conjugated systems within macrocyclic frameworks gla.ac.ukpolympart.com.

Functional Group Compatibility and Protecting Group Chemistry in this compound Synthesis

The synthesis of complex molecules like this compound often requires the presence of various functional groups. Ensuring that the chosen synthetic methods are compatible with these groups, or employing appropriate protecting group strategies, is critical.

Protecting Group Strategies: The synthesis of functionalized cycloundecynes necessitates careful selection of protecting groups that can withstand reaction conditions and be selectively removed. For instance, in the synthesis of amino acid analogues incorporating cycloalkynes, protecting groups for amines and carboxylic acids are essential acs.orgresearchgate.net. The use of orthogonal protecting groups allows for selective deprotection and further functionalization acs.org.

Functional Group Tolerance: Some macrocyclization strategies, such as early alkyne metathesis methods, were limited by their functional group compatibility due to the high temperatures required acs.org. More modern approaches, like those employing milder conditions or specific catalysts, aim to improve this tolerance, allowing for the synthesis of more complex and functionalized macrocycles acs.orgresearchgate.net. For example, a Mitsunobu-mediated ring closure offers improved functional group compatibility compared to harsher Nicholas-mediated routes acs.org.

Stereoselective and Regioselective Synthesis of this compound Analogues

While this compound itself is achiral, the synthesis of its analogues or derivatives may require control over stereochemistry and regiochemistry.

Stereoselective Synthesis: Methods like ring-closing metathesis can offer control over the geometry of newly formed double bonds within macrocyclic structures acs.org. The development of chiral catalysts for metathesis reactions has also enabled asymmetric synthesis of macrocycles thieme-connect.de.

Regioselective Synthesis: Achieving regioselectivity is important when multiple reactive sites are present in a precursor molecule. For example, in the synthesis of heteroatom-incorporated this compound derivatives, regioselective cyclization is crucial for obtaining the desired product gla.ac.ukacs.orgresearchgate.net.

Heteroatom-Incorporated this compound Derivatives: Synthetic Routes

The incorporation of heteroatoms (e.g., nitrogen, oxygen, sulfur) into the this compound ring system leads to heterocycloalkynes, which are of significant interest in medicinal chemistry and materials science.

Nicholas Cyclization: This strategy, often involving Lewis acid-mediated ring closure at the propargylic position, is commonly used for synthesizing cycloalkynes with endocyclic heteroatoms acs.orgresearchgate.net. However, the harsh acidic conditions required for Nicholas cyclization can limit functional group compatibility. Milder approaches, such as those employing Mitsunobu conditions in tandem with Nicholas-related strategies, have been developed to improve functional group tolerance acs.orgresearchgate.net.

Other Routes: Various other routes exist for incorporating heteroatoms. For instance, gold-catalyzed intramolecular cyclization of 3-alkyne-1,2-diols and 1-amino-3-alkyn-2-ols provides a practical route to furan (B31954) and pyrrole (B145914) derivatives, respectively organic-chemistry.org. The synthesis of N-heteroatom-containing macrocycles often relies on specific cyclization reactions tailored to the heteroatom's reactivity acs.orgresearchgate.net.

Elucidation of Cycloundecyne Reactivity and Transformation Mechanisms

Strain-Promoted Reactivity in Medium-Ring Alkynes

The reactivity of cycloalkynes is fundamentally governed by the degree of ring strain imposed upon the alkyne's normally linear geometry. nsf.gov This strain energy, resulting from the distortion of bond angles, can be harnessed to drive chemical reactions, a concept known as strain-promoted reactivity. nsf.govmagtech.com.cn Medium-ring alkynes, a class that includes cycloundecyne, represent a balance between stability and reactivity. nsf.gov Unlike small, highly transient cycloalkynes (with fewer than eight carbon atoms) that are too unstable for practical isolation, and large rings that resemble linear alkynes in their modest reactivity, medium-sized rings are isolable yet sufficiently activated for use in various transformations. nsf.govthieme-connect.de

The size of the carbocyclic ring is a primary determinant of the strain within a cycloalkyne and, consequently, its reactivity. nsf.govresearchgate.net As the number of carbons in the ring decreases, the C-C≡C bond angle is forced to deviate more significantly from the ideal 180° of a linear alkyne, leading to a sharp increase in ring strain energy. nsf.govnih.gov Cyclooctyne (B158145), the smallest isolable cycloalkyne, possesses a C-C≡C bond angle of approximately 155°-163° and a substantial ring strain of about 18 kcal/mol, which accounts for its high reactivity in strain-promoted cycloadditions. nsf.govnih.gov

As the ring size increases from eight carbons, the ring becomes more flexible, allowing the alkyne geometry to relax and approach linearity. This results in a corresponding decrease in ring strain and reactivity. nsf.gov For instance, the strain energies of cyclononyne (B1203973) (a nine-membered ring) and cyclodecyne (B1206684) (a ten-membered ring) are approximately 70% and 40%, respectively, of the strain energy found in cyclooctyne. nsf.gov this compound, with its eleven-carbon ring, continues this trend, possessing even lower ring strain and consequently lower reactivity compared to cyclooctyne and cyclononyne. magtech.com.cn The increased conformational flexibility of the larger ring allows the alkyne unit to adopt a geometry that is less distorted, diminishing the energetic driving force for reactions that release this strain. researchgate.netnih.gov

| Cycloalkyne | Ring Size | Approximate C-C≡C Bond Angle | Relative Ring Strain Energy (RSE) | General Reactivity Trend |

|---|---|---|---|---|

| Cyclooctyne | 8 | ~155° | High | High |

| Cyclononyne | 9 | ~165° | Moderate (~70% of Cyclooctyne) | Moderate |

| Cyclodecyne | 10 | ~170° | Low (~40% of Cyclooctyne) | Low |

| This compound | 11 | >170° (Inferred) | Very Low (Inferred) | Very Low |

This table illustrates the general trend of decreasing ring strain and reactivity with increasing ring size for medium-ring cycloalkynes. Specific values for this compound are inferred from the established trend. nsf.govmagtech.com.cnnih.gov

While ring strain is the dominant factor, electronic effects also play a role in modulating the reactivity of cycloalkynes. nsf.gov These effects involve the distribution of electron density within the molecule and can stabilize or destabilize intermediates and transition states. brilliant.orgyoutube.com Hyperconjugation is a permanent electronic effect where the delocalization of sigma (σ) electrons of a C-H bond occurs with an adjacent empty or partially filled p-orbital or a π-orbital. byjus.comembibe.com This interaction helps to disperse charge and stabilize reactive intermediates like carbocations. youtube.com

In the context of this compound, the σ-electrons from the C-H bonds on the carbons adjacent (alpha) to the alkyne can be delocalized into the π-system of the triple bond. embibe.comyoutube.com This hyperconjugative interaction can influence the electron density of the alkyne, thereby affecting its reactivity towards electrophiles and nucleophiles. While present, the impact of hyperconjugation on the reactivity of a simple, unsubstituted cycloalkyne like this compound is generally considered secondary to the powerful influence of ring strain. nsf.gov However, the introduction of substituents or heteroatoms into the ring can significantly alter the electronic landscape, providing a strategy to fine-tune reactivity beyond simply modifying the ring size. nsf.gov

Cycloaddition Reactions of this compound

Cycloalkynes are known to participate in a wide variety of cycloaddition reactions, including [2+1], [2+2], [3+2], and [4+2] cycloadditions, driven by the release of their inherent ring strain. nih.govresearchgate.net The specific pathway taken depends on the reaction partner. For medium-ring cycloalkynes like this compound, reactions involving a 1,2-carbon shift to form [2+2] cycloadducts can be favorable. researchgate.net However, the most widely explored and utilized cycloaddition for strained alkynes is the [3+2] cycloaddition with azides. nsf.govnih.gov

The strain-promoted alkyne-azide cycloaddition (SPAAC) is a highly efficient and bioorthogonal reaction between a strained cycloalkyne and an organic azide (B81097), yielding a stable triazole adduct. magtech.com.cnscispace.com This reaction proceeds without the need for a metal catalyst, which is often toxic to living systems. thieme-connect.de The driving force is the substantial release of ring strain as the sp-hybridized carbons of the alkyne are converted to the more stable, lower-energy sp²-hybridized state within the aromatic triazole ring. nih.gov

While cyclooctyne and its derivatives are the most reactive and commonly used substrates for SPAAC due to their high ring strain, larger cycloalkynes can also participate. magtech.com.cnresearchgate.net this compound can undergo SPAAC, but its reaction rate is significantly lower than that of cyclooctyne because of its much lower ring strain. nsf.govmagtech.com.cn The reduced reactivity makes it a less common choice for applications requiring rapid kinetics, such as in vivo labeling. magtech.com.cn

The mechanism of the SPAAC reaction is a Huisgen 1,3-dipolar cycloaddition, a concerted process where the π-bonds of the cycloalkyne (the dipolarophile) and the azide (the 1,3-dipole) are converted into new σ-bonds to form the five-membered triazole ring in a single transition state. thieme-connect.de The kinetics of this reaction are highly dependent on the strain of the cycloalkyne. nsf.gov

The rate of reaction is directly correlated with the activation enthalpy (ΔH‡) or activation energy (ΔE‡); a lower activation barrier leads to a faster reaction. For cycloalkynes, the strain energy of the reactant contributes to lowering this barrier. nih.gov The reaction of cyclooctyne with phenyl azide has a low activation energy (ΔE‡ ≈ 8.0 kcal/mol), accounting for its rapid kinetics. nih.gov In contrast, a strain-free linear alkyne has a much higher activation barrier (ΔE‡ ≈ 16.2 kcal/mol) for the same reaction. nih.gov Given that this compound has significantly less ring strain than cyclooctyne, its activation energy for SPAAC is expected to be considerably higher, resulting in slower reaction rates. nsf.govmagtech.com.cn

| Cycloalkyne | Relative Strain | Relative Activation Energy (SPAAC) | Expected Reaction Rate (k₂) |

|---|---|---|---|

| Bicyclo[6.1.0]nonyne (BCN) | High | Low (ΔH‡ = 4.5 ± 0.3 kcal/mol) | Fast (~0.05–1 M⁻¹s⁻¹) |

| Cyclooctyne (OCT) | High | Low (ΔH‡ = 7.3 ± 0.4 kcal/mol) | Fast |

| Benzocyclononyne | Moderate | Moderate | Moderate (Competitive with other azidophiles) |

| This compound | Very Low | High (Inferred) | Slow (Inferred) |

This table provides a comparative overview of kinetic parameters for the SPAAC reaction with various cycloalkynes. Data for BCN and OCT are from reactions with 1,2-benzoquinones or azides and serve as a benchmark. magtech.com.cnnih.gov The values for this compound are inferred based on the established structure-reactivity relationship. nsf.govnih.gov

Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. In the context of [3+2] cycloadditions between an alkyne and an azide, this typically relates to the formation of either a 1,4-disubstituted or a 1,5-disubstituted triazole. libretexts.org For a strain-promoted cycloaddition involving an unsubstituted, symmetrical alkyne like this compound, the two carbons of the triple bond are chemically equivalent. Therefore, the reaction with an organic azide (R-N₃) leads to a single regioisomeric triazole product, making regioselectivity a non-issue. researchgate.net

Stereoselectivity refers to the preferential formation of one stereoisomer over another. The concerted nature of the Huisgen 1,3-dipolar cycloaddition is typically stereospecific, meaning the stereochemistry of the reactants is preserved in the product. However, for the reaction of a planar azide with the two-dimensional triple bond of this compound, the primary stereochemical considerations would relate to the conformation of the large ring in the final fused-ring product. The specific preferred conformation would be dictated by minimizing steric hindrance in the transition state and the final product structure.

Other Pericyclic Reactions

Beyond cycloadditions, the reactivity of this compound can be understood through other classes of pericyclic reactions, which involve a concerted reorganization of electrons within a cyclic transition state. wikipedia.orglibretexts.org These reactions are typically governed by the principles of orbital symmetry. pitt.edulibretexts.org

One such relevant transformation is the Ene reaction . This reaction involves an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.org In an intramolecular context, this compound possesses the necessary components for an ene reaction, with the alkyne acting as the enophile and the polymethylene chain providing allylic hydrogens. The reaction would proceed through a six-membered transition state, involving the transfer of an allylic hydrogen to one of the sp-hybridized carbons and the formation of a new carbon-carbon sigma bond, resulting in a bicyclic olefin. libretexts.orgwikipedia.org The Conia-ene reaction is a related thermal or Lewis acid-catalyzed intramolecular cyclization involving an enolizable carbonyl and an alkyne. wikipedia.orgorganic-chemistry.org

Electrocyclic reactions , which are intramolecular processes involving the formation of a sigma bond at the termini of a conjugated pi-system (ring-closing) or the reverse (ring-opening), are also a key type of pericyclic reaction. masterorganicchemistry.comwikipedia.orgmsu.edulibretexts.org While this compound itself is not a conjugated system, it could potentially isomerize to a conjugated cycloundecadiene. This diene could then undergo a thermally or photochemically induced electrocyclic ring-closing to form a bicyclic product. The stereochemical outcome of such a reaction—whether it proceeds via a conrotatory or disrotatory motion of the termini of the pi-system—is dictated by the number of pi electrons and the reaction conditions (thermal or photochemical), as described by the Woodward-Hoffmann rules. pitt.edulibretexts.orgwikipedia.org For example, an 8-pi electron system like cyclooctatetraene (B1213319) undergoes a conrotatory ring closure under thermal conditions. youtube.com

Catalytic Transformations Involving this compound

Catalysis offers powerful methods for transforming this compound with high selectivity and efficiency. Both heterogeneous and homogeneous catalysts, including metal-based and organocatalytic systems, can be employed to effect a variety of transformations, most notably hydrogenation.

Hydrogenation Studies and Mechanism

The catalytic hydrogenation of alkynes is a fundamental reaction that can be controlled to produce either the corresponding cis-alkene or the fully saturated alkane. ucalgary.calibretexts.org In the case of this compound, this allows for the selective synthesis of (Z)-cycloundecene or cycloundecane. nist.gov

Complete Hydrogenation to Cycloundecane: Using highly active metal catalysts such as platinum (Pt), palladium (Pd), or nickel (Ni), this compound can be fully reduced to cycloundecane. libretexts.orgpearson.comyoutube.com The reaction requires two equivalents of molecular hydrogen (H₂) to saturate the triple bond. jove.com The process occurs in stages, with the initial formation of the alkene being followed immediately by its reduction to the alkane. lumenlearning.com Due to the high activity of these catalysts, the intermediate alkene cannot typically be isolated. libretexts.org

Mechanism of Catalytic Hydrogenation: The generally accepted mechanism for catalytic hydrogenation involves the following steps: ucalgary.cavapourtec.com

Adsorption: Molecular hydrogen (H₂) adsorbs onto the surface of the metal catalyst, and the H-H bond is cleaved to form metal-hydride bonds. ucalgary.cajove.com

Complexation: The alkyne molecule approaches and adsorbs onto the catalyst surface, forming a pi-complex with the metal. jove.com

Hydrogen Transfer: Two hydrogen atoms are transferred sequentially from the metal surface to the same face of the alkyne triple bond (syn-addition). ucalgary.cajove.com This results in the formation of a cis-alkene, which remains complexed to the catalyst.

Desorption or Further Reaction: If a poisoned catalyst is used, the cis-alkene desorbs from the surface. youtube.com If a highly active catalyst is used, the alkene remains adsorbed and undergoes a second round of hydrogenation to yield the alkane. lumenlearning.com

Partial Hydrogenation to (Z)-Cycloundecene: To stop the hydrogenation at the alkene stage, a "poisoned" or deactivated catalyst is used. jove.com The most well-known of these is Lindlar's catalyst , which consists of palladium deposited on calcium carbonate (CaCO₃) and treated with a poison such as lead acetate (B1210297) and quinoline. lumenlearning.compearson.comlibretexts.org This deactivation reduces the catalyst's activity, allowing it to catalyze the reduction of the alkyne to an alkene but preventing the subsequent reduction of the alkene to an alkane. libretexts.orgvapourtec.com The reaction is highly stereoselective, yielding exclusively the cis- or (Z)-isomer due to the syn-addition of hydrogen atoms on the catalyst surface. ucalgary.capearson.com Therefore, the hydrogenation of this compound over Lindlar's catalyst produces (Z)-cycloundecene.

Table 1: Catalytic Hydrogenation of this compound

| Reagents & Catalyst | Product | Stereochemistry | Reference |

|---|---|---|---|

| H₂, Pd/C, Pt, or Ni | Cycloundecane | N/A (Achiral) | libretexts.orgyoutube.com |

| H₂, Lindlar's Catalyst (Pd/CaCO₃, lead acetate, quinoline) | (Z)-Cycloundecene | Syn-addition (cis) | jove.comlumenlearning.com |

| Na, NH₃ (l) | (E)-Cycloundecene | Anti-addition (trans) | youtube.comlibretexts.org |

Metal-Mediated and Organocatalytic Reactions

Beyond hydrogenation, this compound can participate in a range of transformations mediated by metal complexes or driven by organocatalysts.

Metal-Mediated Reactions: Transition metals can be used to construct complex molecular architectures from simple alkynes. rsc.org For instance, the Conia-ene reaction, which is the intramolecular cyclization of an unsaturated carbonyl compound, can be catalyzed by late transition metals like gold(I). wikipedia.orgorganic-chemistry.org A derivative of this compound, such as an alkynyl β-ketoester, could undergo a gold-catalyzed Conia-ene reaction under mild conditions to form a bicyclic system. The mechanism involves the activation of the alkyne by the metal, increasing its electrophilicity and facilitating the nucleophilic attack of the enol. wikipedia.org

Organocatalytic Reactions: Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions, often with high enantioselectivity. nih.govyoutube.comyoutube.com While direct organocatalytic reactions on the hydrocarbon this compound are not common, functionalized derivatives could be substrates for such transformations. For example, the enamine-iminium activation strategy is a powerful tool in organocatalysis. nih.gov A ketone derivative of the this compound ring system could be converted into a chiral enamine, which could then react as a nucleophile in various addition reactions. youtube.com Similarly, phosphine (B1218219) catalysts are known to mediate reactions of alkynes, such as [3+2] annulations. youtube.com

Rearrangement Reactions and Isomerizations

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. byjus.comwikipedia.orgwiley-vch.de this compound, as a strained medium-ring alkyne, is susceptible to various isomerizations that can lead to more stable structures.

Under thermal or catalytic conditions, this compound can undergo isomerization. For instance, base-catalyzed isomerization can shift the position of the triple bond around the ring, potentially leading to a mixture of constitutional isomers. Strong bases can also promote isomerization of the alkyne to a cyclic allene (B1206475) (cycloundeca-1,2-diene) or a conjugated diene (cycloundeca-1,3-diene).

Photochemical rearrangements are also possible, potentially leading to complex skeletal changes. rsc.org Furthermore, under acidic conditions or upon generation of a carbocation within the ring, this compound could undergo transannular rearrangements, where one part of the ring interacts with another, leading to the formation of bicyclic systems. These processes are analogous to well-known carbocation rearrangements like the Wagner-Meerwein shift, but occurring across the ring. wikipedia.org Pericyclic rearrangements, such as the Cope or Claisen rearrangements, could also occur in suitably functionalized derivatives of this compound. byjus.com

Theoretical and Computational Investigations of Cycloundecyne

Quantum Chemical Approaches to Structural and Electronic Analysis

Quantum chemical methods, predominantly Density Functional Theory (DFT), are instrumental in dissecting the structural and electronic properties of cycloundecyne researchgate.netwikipedia.orgnih.govnih.govnih.govnih.gov. These approaches allow for the precise determination of optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's strain profile. For this compound, theoretical studies indicate that while it is less strained than smaller cycloalkynes like cyclooctyne (B158145), it still possesses a degree of ring strain that influences its electronic structure and reactivity vdoc.pubchim.it.

DFT calculations can map the electron density distribution, revealing the nature of bonding and the localization or delocalization of electron density within the ring and the alkyne moiety. Analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's electronic frontier orbitals, which are key determinants of its chemical reactivity researchgate.netresearchgate.net. The bending of the alkyne carbons in this compound, though less pronounced than in smaller rings, contributes to a degree of pi-orbital distortion, affecting the HOMO-LUMO gap and orbital overlap capabilities during reactions researchgate.netwikipedia.org. These computational analyses help quantify the inherent strain and electronic effects that predispose this compound to specific chemical transformations.

Conformational Analysis and Energy Landscapes

The conformational flexibility of medium-sized rings like this compound leads to a complex energy landscape populated by numerous conformers of varying stability nih.govnih.gov. Computational methods, including molecular mechanics and quantum chemical calculations, are employed to map these energy landscapes. By systematically exploring the conformational space, researchers can identify the most stable conformers, their relative energies, and the energy barriers required for interconversion between them researchgate.netnih.gov.

Modeling Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for dissecting the intricate mechanisms of reactions involving this compound, including the identification and characterization of transition states and reaction intermediates wikipedia.orgnih.gov. By simulating reaction pathways, researchers can gain detailed insights into the elementary steps, the energy profile, and the factors governing the rate and outcome of a reaction researchgate.netwikipedia.org.

Distortion/Interaction Analysis

The distortion/interaction model, also known as the Activation Strain Model (ASM), is a key computational approach used to understand the energetics of chemical reactions acs.orgfigshare.comwikipedia.org. This model decomposes the activation energy barrier into two primary components: the energy required to distort the reactant molecules from their equilibrium geometries to the geometries found in the transition state (distortion energy, ), and the energy gained from the favorable electronic interactions between the distorted reactants in the transition state (interaction energy, ) acs.orgwikipedia.org. For strained cyclic alkynes like this compound, the inherent strain contributes significantly to the distortion energy component, pre-activating the alkyne for reactions such as cycloadditions acs.orgresearchgate.net. Analyzing these components helps to quantify how the ring strain in this compound facilitates reactions by reducing the energy cost of reaching the transition state geometry.

Prediction of Reactivity and Selectivity in this compound Chemistry

The insights gained from quantum chemical calculations, conformational analysis, and mechanistic modeling, particularly through frameworks like the Activation Strain Model, enable the prediction of this compound's reactivity and selectivity researchgate.netresearchgate.netnih.govnih.govnih.gov. The inherent strain in the this compound ring, though moderate compared to smaller cycloalkynes, plays a critical role in enhancing its reactivity, especially in cycloaddition reactions such as the strain-promoted azide-alkyne cycloaddition (SPAAC) vdoc.pubchim.it.

Computational studies can predict how the specific geometry and electronic distribution of this compound will influence its reaction rates with various partners. For example, the degree of bending and the resulting orbital overlap in the transition state can be correlated with activation energies acs.orgresearchgate.net. Furthermore, computational methods can forecast regioselectivity and stereoselectivity by analyzing the relative energies of different transition states leading to various possible products longdom.orgresearchgate.net. By understanding the interplay between strain, electronic effects, and conformational preferences, computational chemistry serves as a powerful predictive tool for designing reactions and optimizing conditions for this compound chemistry.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. researchgate.net For cycloundecyne, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom in the molecule.

In a typical ¹H NMR spectrum of this compound, the protons on the carbons adjacent to the triple bond (propargylic protons) would be expected to show a distinct downfield shift compared to the other methylene (B1212753) protons in the ring, generally appearing in the range of δ 2.0-2.5 ppm. The remaining methylene protons would exhibit complex, overlapping multiplets in the upfield region, typically between δ 1.2-1.8 ppm, due to the conformational flexibility of the undecane (B72203) ring.

The ¹³C NMR spectrum offers a clearer picture of the carbon skeleton. The acetylenic carbons are the most deshielded, with chemical shifts typically appearing in the δ 80-100 ppm range. The propargylic carbons would resonate around δ 20-30 ppm, while the remaining aliphatic carbons would be found further upfield, between δ 25-30 ppm. The exact chemical shifts are sensitive to the specific conformation and solvent used. nih.gov Two-dimensional NMR techniques, such as COSY and HSQC, would be essential to definitively assign the signals of the closely grouped methylene protons and carbons. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table presents expected chemical shift ranges based on general principles and data for similar cycloalkynes. Actual experimental values may vary.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Acetylenic Carbons (C≡C) | - | 80 - 100 |

| Propargylic Protons/Carbons (-CH₂-C≡) | 2.0 - 2.5 | 20 - 30 |

| Other Methylene Protons/Carbons | 1.2 - 1.8 | 25 - 30 |

Mass Spectrometry Techniques for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. chemguide.co.uk For this compound (C₁₁H₁₈, molecular weight: 150.26 g/mol ), electron ionization (EI) would lead to the formation of a molecular ion peak ([M]⁺) at an m/z of 150.

The fragmentation of cyclic compounds in MS is often characterized by ring-opening followed by the elimination of stable neutral molecules. cas.cndocbrown.info For this compound, a prominent fragmentation pathway would likely involve the loss of successive ethylene (B1197577) (C₂H₄, 28 Da) units. cas.cndocbrown.info This would result in a series of fragment ions with m/z values of 122, 94, 66, and so on. The presence of the alkyne functionality can also direct fragmentation, leading to the formation of stable propargyl or allyl-type carbocations. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the parent ion and its major fragments with high accuracy. amazonaws.com

Table 2: Plausible Mass Spectrometry Fragments for this compound This table outlines potential fragmentation pathways and the corresponding mass-to-charge ratios (m/z) based on established fragmentation mechanisms for cyclic hydrocarbons.

| Proposed Fragment Ion | Formula | m/z (Mass/Charge) | Proposed Neutral Loss |

| Molecular Ion | [C₁₁H₁₈]⁺ | 150 | - |

| M - C₂H₄ | [C₉H₁₄]⁺ | 122 | Ethylene |

| M - C₃H₆ | [C₈H₁₂]⁺ | 108 | Propylene |

| M - 2(C₂H₄) | [C₇H₁₀]⁺ | 94 | 2 x Ethylene |

| M - 3(C₂H₄) | [C₅H₆]⁺ | 66 | 3 x Ethylene |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. mdpi.com However, as this compound is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require either low-temperature crystallization or the synthesis of a suitable solid derivative.

Should a crystal structure be obtained, it would reveal the precise geometry of the eleven-membered ring and the alkyne unit. For larger, relatively strain-free cycloalkynes like this compound, the C-C≡C-C unit is expected to deviate only slightly from the ideal 180° linearity of an unstrained alkyne. The conformation of the polymethylene chain would be determined by a balance of minimizing torsional strain and transannular interactions. Analysis of the crystal packing would also provide insights into intermolecular forces. mdpi.comresearchgate.net

Table 3: Theoretical Crystallographic Parameters for a this compound Derivative This table provides a hypothetical example of crystallographic data that might be obtained from a solid derivative of this compound. The values are for illustrative purposes only.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z (molecules/unit cell) | 4 |

Spectroscopic Probes for Studying Reactivity and Intermediates

The reactivity of this compound, particularly at the triple bond, can be monitored using various spectroscopic techniques, often in combination with specific probes that change their spectroscopic properties upon reaction. Such methods are crucial for detecting and characterizing transient reaction intermediates that are too short-lived to be isolated. nih.govstanford.edu

For instance, reactions involving the alkyne bond, such as cycloadditions or oxidations, can be followed using UV-Vis spectroscopy if one of the reactants or products possesses a suitable chromophore. The rate of disappearance of a colored reagent or the appearance of a colored product can be monitored over time to determine reaction kinetics. nih.gov

Furthermore, techniques like stopped-flow spectroscopy can be employed to study fast reactions. researchgate.net By rapidly mixing the reactants and monitoring the absorption or fluorescence changes on a millisecond timescale, it is possible to obtain spectroscopic evidence for the formation and decay of fleeting intermediates, such as highly strained transition states or radical species that may form during reactions of this compound. nih.govresearchgate.net

Role of Cycloundecyne in Advanced Chemical Synthesis and Materials Science

Cycloundecyne as a Building Block in Complex Molecule Synthesis

The utility of this compound as a foundational component in the synthesis of intricate molecules is primarily rooted in its ability to undergo efficient cycloaddition reactions. The strain in its triple bond allows it to react with 1,3-dipoles, such as azides, without the need for a metal catalyst, a key feature of bioorthogonal chemistry. This characteristic makes it a valuable tool for constructing complex molecular frameworks under mild conditions.

This compound serves as a key component in the synthesis of macrocyclic systems, which are prevalent in many biologically active natural products. The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction is a powerful method for macrocyclization, offering high yields and tolerance for a wide range of functional groups. nih.gov In this approach, a linear precursor containing both an azide (B81097) and a this compound moiety can be cyclized to form a stable triazole-containing macrocycle. The larger ring size of this compound can be advantageous in achieving the necessary conformational flexibility for the cyclization of long linear precursors, a common challenge in the synthesis of large macrocycles.

While specific examples detailing the use of this compound in the total synthesis of natural products are not extensively documented in publicly available literature, its potential as a building block for natural product analogs is significant. Many natural products with therapeutic properties, such as certain antibiotics and immunosuppressants, feature macrocyclic structures. The incorporation of a this compound-derived triazole linkage can be used to create synthetic analogs of these natural products, potentially leading to compounds with improved stability, solubility, or biological activity. The triazole ring formed in the SPAAC reaction is a stable, aromatic moiety that can act as a bioisostere for an amide bond, a common linkage in natural macrocycles.

The synthesis of these complex structures often involves multi-step processes, as outlined in the table below, culminating in a key macrocyclization step.

| Step | Description | Key Reagents/Conditions |

| 1 | Synthesis of a linear precursor | Standard organic synthesis techniques |

| 2 | Introduction of azide and this compound functionalities | Azide transfer reagents, this compound precursors |

| 3 | Macrocyclization via SPAAC | High dilution, room temperature or mild heating |

| 4 | Post-cyclization modifications | Deprotection, functional group interconversion |

The integration of this compound into amino acid and peptide structures has led to the development of novel peptidomimetics. Cycloalkyne-containing amino acids can be synthesized and incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. These modified peptides can then be cyclized through intramolecular SPAAC with an azide-functionalized amino acid at another position in the sequence, resulting in a "stapled" peptide. This stapling enforces a specific secondary structure, such as an α-helix or β-turn, which can enhance the peptide's binding affinity to its target and increase its resistance to proteolytic degradation. youtube.com

The synthesis of these peptidomimetics involves a modular approach, allowing for the systematic variation of the peptide sequence and the position of the cycloalkyne and azide functionalities to optimize biological activity.

| Component | Function |

| Peptide sequence | Provides specificity for the biological target |

| This compound-amino acid | Serves as one anchor for the intramolecular staple |

| Azide-functionalized amino acid | Serves as the other anchor for the intramolecular staple |

| Triazole linkage | Forms the stable covalent bond that enforces the desired conformation |

Polymer Chemistry and Network Formation Utilizing this compound

The unique reactivity of this compound also lends itself to applications in polymer chemistry, particularly in the design of functional polymers and the formation of cross-linked networks. The ability of this compound to participate in catalyst-free click reactions makes it an attractive monomer or functional group for polymer synthesis and modification.

This compound can be incorporated into polymer chains either as a monomer in polymerization reactions or as a pendant functional group for post-polymerization modification. As a monomer, the polymerization of this compound-containing building blocks can lead to the formation of polymers with reactive sites along the backbone. These sites can then be used to attach other molecules or to form cross-links.

More commonly, this compound moieties are introduced as side chains on a pre-formed polymer. This allows for the precise control over the density and distribution of the reactive groups. These functionalized polymers can then be reacted with azide-containing molecules to introduce a wide range of functionalities, such as fluorescent dyes, bioactive molecules, or solubility-enhancing groups. This modular approach is highly efficient and allows for the creation of a diverse library of functional polymers from a single parent polymer.

Furthermore, molecules containing two or more this compound units can act as effective cross-linking agents. When mixed with polymers containing azide functionalities, these multi-cycloundecyne molecules can bridge multiple polymer chains together, leading to the formation of a three-dimensional network. The efficiency and orthogonality of the SPAAC reaction ensure that the cross-linking occurs specifically and under mild conditions.

The formation of cross-linked polymer networks using this compound-azide chemistry can lead to the development of high-performance materials with tailored properties. The density of cross-links, which can be controlled by the concentration of the this compound cross-linking agent and the number of azide groups on the polymer chains, has a significant impact on the mechanical and thermal properties of the resulting material.

Higher cross-link densities generally lead to materials with increased stiffness, strength, and thermal stability. These properties are desirable for applications in areas such as coatings, adhesives, and composites. The stability of the triazole linkage formed during the cross-linking process also contributes to the durability of these materials.

While the scientific literature on high-performance materials specifically derived from this compound is not extensive, the principles of cycloalkyne-based network formation suggest its potential in this area. The properties of such materials would be dependent on the nature of the polymer backbone and the degree of cross-linking, as illustrated in the table below.

| Property | Effect of Increased Cross-linking |

| Stiffness | Increases |

| Tensile Strength | Increases |

| Thermal Stability | Increases |

| Swelling in Solvents | Decreases |

| Elasticity | Decreases |

Development of Chemical Tools and Probes

The bioorthogonal nature of the reaction between this compound and azides makes it an excellent tool for the development of chemical probes for studying biological systems. These probes can be used to label and visualize specific biomolecules in their native environment without interfering with cellular processes.

This compound can be incorporated into a variety of molecules, such as fluorescent dyes, biotin (B1667282) tags, or affinity labels. These this compound-functionalized probes can then be used to target and label biomolecules that have been metabolically or genetically engineered to contain an azide group. For example, a cell can be fed an azide-containing sugar, which is then incorporated into its glycoproteins. Subsequent treatment with a this compound-linked fluorescent dye will result in the specific labeling of these glycoproteins, allowing them to be visualized by fluorescence microscopy. nih.gov

This strategy has been widely used to study a variety of biological processes, including protein synthesis, glycosylation, and lipid trafficking. The development of this compound-based probes expands the toolkit available to chemical biologists for these studies. The choice of the cycloalkyne can influence the kinetics of the labeling reaction and the stability of the resulting conjugate, and while smaller, more strained cycloalkynes often exhibit faster reaction rates, this compound offers a balance of reactivity and stability that can be advantageous in certain applications.

The design of these chemical tools involves the modular assembly of different components, each with a specific function.

| Component | Function | Example |

| Reporter Group | Provides a detectable signal | Fluorescent dye, biotin |

| Linker | Connects the reporter group to the reactive group | Polyethylene glycol (PEG) |

| Reactive Group | Reacts with the target biomolecule | This compound |

| Targeting Moiety | Directs the probe to a specific cellular location or biomolecule (optional) | Peptide, small molecule ligand |

Based on the available information, it is not possible to provide a detailed article section on "Strategies for Enhancing this compound Stability for Synthetic Applications."

Extensive searches for specific research findings, detailed methodologies, and data related to the stabilization of this compound have not yielded sufficient information. The scientific literature readily available through the searches does not focus on this specific topic. While strategies exist for enhancing the stability and reactivity of other strained cycloalkynes, such as cyclooctyne (B158145) derivatives, this information is outside the strict scope of the requested article on this compound.

Therefore, generating a thorough, informative, and scientifically accurate section on this particular subject is not feasible without venturing into speculation or including information on compounds other than this compound, which would violate the provided instructions.

Future Perspectives and Emerging Research Directions in Cycloundecyne Chemistry

Exploration of Novel Synthetic Pathways

The synthesis of cycloundecyne and its derivatives remains an active area of research, with a continuous drive to discover more efficient, selective, and sustainable synthetic routes. Future research is expected to focus on developing methodologies that minimize waste, reduce reaction steps, and employ milder conditions. This includes exploring new cyclization strategies, potentially utilizing organocatalysis or novel metal-mediated reactions that offer improved control over stereochemistry and regiochemistry. The development of direct C-H functionalization approaches for existing cyclic scaffolds could also offer streamlined access to functionalized cycloundecynes. Furthermore, routes that avoid harsh reagents or extreme conditions, thereby enhancing functional group tolerance, are highly desirable for accessing complex this compound-containing molecules.

Integration with Flow Chemistry and Automated Synthesis

The adoption of continuous flow chemistry and automated synthesis platforms represents a significant future direction for this compound production and reaction development. Flow chemistry offers advantages such as enhanced heat and mass transfer, precise control over reaction parameters, improved safety for handling reactive intermediates, and scalability. Research will likely focus on adapting existing cyclization methods for flow reactors and developing new this compound-forming reactions that are inherently suited for continuous processing. Automated synthesis platforms, coupled with in-line monitoring and feedback control, can accelerate the exploration of reaction conditions and the synthesis of analogue libraries, thereby expediting the discovery process for new this compound derivatives with tailored properties. For instance, the generation of highly reactive species, often required in cyclization reactions, can be managed more safely and efficiently in microfluidic or flow systems rsc.org.

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involving this compound is crucial for rational design and optimization. Future research will likely employ advanced spectroscopic techniques, kinetic studies, and sophisticated computational modeling to elucidate reaction pathways, identify key intermediates, and understand the transition states involved in this compound transformations. For example, detailed studies on cycloaddition reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), can benefit from computational analyses that correlate alkyne bond angles and distortion energies with reactivity researchgate.netacs.org. Investigating the influence of subtle structural modifications or solvent effects on reaction rates and selectivities will be key to controlling reactivity. Understanding how ring strain and electronic effects dictate the behavior of this compound in various reactions will pave the way for designing more predictable and efficient chemical processes.

Development of Novel Catalytic Systems for this compound Reactions

The development of new catalytic systems is pivotal for advancing this compound chemistry. While transition metal catalysis is well-established for many alkyne transformations, future research will aim to discover more sustainable, earth-abundant, and highly selective catalysts. This includes exploring novel ligand designs to tune the electronic and steric properties of metal centers, thereby controlling reactivity and selectivity in reactions like cyclocarbonylation or cycloisomerization mit.edu. The development of organocatalytic systems for this compound synthesis or functionalization is also an emerging area, offering metal-free alternatives. Furthermore, photocatalysis and electrocatalysis could provide new avenues for activating this compound or its precursors under mild conditions, aligning with green chemistry principles.

Computational Design of Next-Generation this compound Analogues

Computational chemistry and artificial intelligence (AI) are poised to play an increasingly significant role in the design of novel this compound analogues. Future research will leverage these tools to predict the reactivity, stability, and physical properties of hypothetical this compound derivatives before their synthesis. Techniques such as density functional theory (DFT) can be used to model transition states, analyze reaction mechanisms, and guide the design of molecules with enhanced properties, such as increased reactivity for bioorthogonal applications or specific electronic characteristics for materials science researchgate.netacs.orgacs.org. Machine learning and cheminformatics approaches can accelerate the exploration of chemical space, identifying promising structural modifications and predicting structure-activity relationships (SARs) for new this compound analogues nih.gov. This computational-driven design process will enable the rational development of next-generation cycloundecynes with precisely tailored functionalities.

Q & A

Q. How is cycloundecyne synthesized and characterized in laboratory settings?

this compound (C₁₁H₁₈) is typically synthesized via alkyne cyclization or ring-closing metathesis. Characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm the triple bond position and ring structure, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography may resolve stereochemical ambiguities . Experimental protocols should prioritize reproducibility by detailing solvent systems, catalysts, and purification methods .

Q. What experimental methods are used to determine this compound’s solubility and partition coefficient (logP)?

Water solubility (log₁₀ws = -4.12) and logP (3.514) are determined via shake-flask assays or HPLC-based methods. For logP, the octanol-water partition system is standardized, while solubility measurements require equilibration under controlled temperatures. Data should be cross-validated using computational tools like Crippen fragmentation to ensure consistency with empirical observations .

Q. How can researchers assess this compound’s stability under varying experimental conditions?

Stability studies involve exposing this compound to heat, light, and oxidizing agents, followed by periodic analysis via gas chromatography (GC) or infrared (IR) spectroscopy. Degradation products are identified using tandem mass spectrometry (MS/MS). Protocols must include inert atmosphere handling (e.g., nitrogen gloveboxes) to mitigate unintended reactions .

Advanced Research Questions

Q. What computational approaches validate this compound’s physicochemical properties and reactivity?

Density functional theory (DFT) calculates bond dissociation energies and predicts reaction pathways, while molecular dynamics (MD) simulations model solvation behavior. Parameters like McGowan volume (mcvol = 146.39 ml/mol) are derived from quantum mechanical calculations and compared to experimental data . Discrepancies between computational and empirical results necessitate re-evaluation of force fields or solvent models.

Q. How should researchers address contradictions in this compound’s reported spectral data or reactivity profiles?

Contradictions arise from impurities, solvent effects, or instrumentation variability. Systematic meta-analyses of published datasets, coupled with controlled replication studies, isolate confounding variables. Error sources (e.g., NMR calibration drift) are quantified using statistical tools like standard deviation and confidence intervals .

Q. What methodologies optimize this compound’s functionalization for complex molecule synthesis?

Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or transition-metal-mediated coupling reactions are employed. Reaction efficiency is monitored via kinetic studies (e.g., in situ IR), and regioselectivity is confirmed through isotopic labeling. Experimental designs must include negative controls to rule out side reactions .

Methodological and Ethical Considerations

Q. How are safety protocols tailored for this compound in academic labs?

While this compound lacks comprehensive safety data, analogous cycloalkynes (e.g., cyclododecane) require PPE (nitrile gloves, respirators) and fume hoods. Toxicity is inferred from structural analogs; acute exposure protocols include immediate decontamination and medical consultation. Waste disposal follows halogenated solvent guidelines to prevent aquatic contamination .

Q. What statistical frameworks are used to analyze this compound’s structure-activity relationships (SAR)?

Multivariate regression correlates substituent effects (e.g., electron-withdrawing groups) with reactivity metrics. Principal component analysis (PCA) reduces dimensionality in datasets, while machine learning models (e.g., random forests) predict untested derivatives. Cross-validation ensures model robustness against overfitting .

Q. How do researchers ensure ethical rigor in studies involving this compound?

Ethical frameworks mandate transparency in data reporting, especially for environmental impact assessments. Studies must adhere to Green Chemistry principles (e.g., atom economy) and disclose synthetic yields to minimize waste. Collaboration with regulatory bodies ensures compliance with REACH or TSCA guidelines .

Data Management and Reproducibility

Q. What strategies enhance the reproducibility of this compound-based experiments?

Detailed supplemental information (SI) should include raw spectral data, crystallographic CIF files, and step-by-step reaction videos. Open-source platforms like GitHub host computational scripts for property prediction. Peer-review checklists (e.g., STAR Methods) standardize reporting of experimental variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.